Product packaging for Z-VRPR-FMK trifluoroacetate salt(Cat. No.:)

Z-VRPR-FMK trifluoroacetate salt

Cat. No.: B1573926
M. Wt: 790.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1)

MALT1 is a unique protein that possesses a dual function: it acts as a scaffold to bring other proteins together and also has enzymatic activity. frontiersin.orgresearchgate.net This dual role allows it to be a central coordinator in cellular responses to external stimuli, particularly in immune cells. nih.gov

MALT1 as a Paracaspase in Immune Signaling

MALT1 belongs to a family of proteases known as paracaspases due to the structural similarity of its enzymatic domain to caspases, a well-known family of proteases involved in programmed cell death. frontiersin.org However, unlike caspases, MALT1's primary role is not to initiate cell death but to cleave specific protein substrates to regulate immune signaling pathways. sonar.chnih.gov This proteolytic activity is a key component of its function, modulating the activity of downstream signaling molecules. sonar.ch The irreversible tetrapeptide inhibitor, Z-VRPR-FMK, which incorporates an electrophilic fluoromethylketone (FMK) group, effectively blocks this catalytic activity by forming a covalent bond with the active site cysteine residue of MALT1. medchemexpress.comnih.gov

Role of MALT1 Proteolytic Activity in Lymphoid Biology

The protease function of MALT1 is vital for the development and function of several lymphocyte populations. researchgate.net It plays a role in the activation of T cells, B cells, and Natural Killer (NK) cells. nih.govfrontiersin.org MALT1 achieves this by cleaving and thereby regulating a growing list of substrates. nih.gov This cleavage can either activate or inactivate the substrate proteins, leading to a fine-tuning of the immune response. For instance, the proteolytic activity of MALT1 is essential for optimal T-cell activation and has been shown to be constitutively active in certain types of diffuse large B-cell lymphoma (DLBCL). pnas.org Inhibition of this activity has been demonstrated to impair the growth and survival of these lymphoma cells. pnas.org

The targeted cleavage of specific proteins by MALT1 is a critical regulatory mechanism. A number of proteins have been identified as MALT1 substrates, each playing a role in different cellular processes.

MALT1 Substrate Function / Pathway Affected Cleavage Consequence Reference(s)
BCL10 CBM complex auto-regulation, Cell adhesionRegulates complex disassembly and cell adhesion nih.govresearchgate.net
A20 (TNFAIP3) Negative regulation of NF-κB signalingInactivation of A20, leading to prolonged NF-κB signaling pnas.orgnih.govnih.gov
RelB Negative regulation of canonical NF-κB signalingCleavage and subsequent degradation, promoting NF-κB activation nih.govpnas.orgfrontiersin.org
CYLD Negative regulation of NF-κB and JNK signalingInactivation, leading to enhanced JNK signaling nih.govfrontiersin.org
Regnase-1 mRNA stabilityCleavage leads to stabilization of pro-inflammatory mRNAs nih.govnih.gov
Roquin-1/2 mRNA stabilityCleavage affects the stability of target mRNAs nih.gov
HOIL-1 (RBCK1) LUBAC complex, NF-κB activationCleavage impacts the linear ubiquitination assembly complex frontiersin.orgnih.gov
Tensin-3 Cell adhesion, actin cytoskeleton linkageCleavage disrupts the link between the actin cytoskeleton and integrins in B cells frontiersin.orgnih.gov

MALT1 in Cellular Signaling Pathways

MALT1 does not act in isolation; it is a key component of larger protein complexes that translate signals from the cell surface to the nucleus, ultimately changing gene expression.

Integration of MALT1 within the CBM Complex (CARD11-BCL10-MALT1)

A pivotal event in lymphocyte activation is the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex. nih.govnih.gov Following antigen receptor stimulation on T and B cells, a protein called CARD11 (also known as CARMA1) undergoes a conformational change. researchgate.net This allows it to recruit B-cell lymphoma/leukemia 10 (BCL10), which is constitutively bound to MALT1. nih.govresearchgate.net The formation of this trimeric CBM complex serves as a molecular bridge, connecting the initial signals at the cell membrane to downstream effector pathways. frontiersin.orgresearchgate.net This complex acts as a scaffold, recruiting further proteins, such as the E3 ligase TRAF6, which is essential for subsequent signaling steps. researchgate.netresearchgate.net

Contribution of MALT1 to NF-κB Pathway Activation

The CBM complex is a master regulator of the nuclear factor-kappa B (NF-κB) transcription factor family. nih.gov NF-κB proteins are critical for expressing genes involved in inflammation, immunity, and cell survival. nih.gov MALT1 contributes to NF-κB activation through both its scaffolding function and its proteolytic activity. frontiersin.orgnih.gov As a scaffold, it helps assemble the machinery needed to activate the IκB kinase (IKK) complex. researchgate.netresearchgate.net The proteolytic function of MALT1 further enhances and sustains NF-κB activation. pnas.org The inhibitor Z-VRPR-FMK has been shown to effectively suppress this MALT1-induced NF-κB activation. medchemexpress.comnih.gov

Canonical NF-κB Pathway Modulation by MALT1

MALT1's proteolytic activity plays a specific role in modulating the canonical (or classical) NF-κB pathway. nih.gov While the initial activation of the IKK complex can occur through MALT1's scaffold function, the subsequent cleavage of specific substrates by the MALT1 protease is required for optimal and sustained NF-κB activation. nih.gov A key example is the cleavage of RelB, a member of the NF-κB family that can act as an inhibitor of canonical NF-κB complexes. nih.govpnas.org MALT1 cleaves RelB, leading to its degradation and thereby removing this inhibitory brake, which results in prolonged activation of the canonical NF-κB pathway. nih.govpnas.org Similarly, by cleaving and inactivating the deubiquitinating enzyme A20, MALT1 removes another negative feedback mechanism, further amplifying the NF-κB signal. pnas.orgnih.gov This demonstrates a sophisticated regulatory layer where MALT1's enzymatic function fine-tunes the duration and intensity of a critical immune signaling pathway.

Non-Canonical NF-κB Pathway Implications of MALT1 Activity

While MALT1 is a key player in the canonical NF-κB pathway, its proteolytic activity also has significant implications for the non-canonical NF-κB pathway, particularly in certain pathological contexts. A prime example is seen in MALT lymphoma, where a specific chromosomal translocation leads to the formation of an API2-MALT1 fusion oncoprotein. nih.govaacrjournals.org This fusion protein has been shown to cleave and thereby activate NF-κB-inducing kinase (NIK), an essential mediator of the non-canonical NF-κB pathway. nih.govaacrjournals.orgaacrjournals.org

The cleavage of NIK by the API2-MALT1 fusion oncoprotein leads to its stabilization and constitutive activation, promoting deregulated non-canonical NF-κB signaling. aacrjournals.orgaacrjournals.org This aberrant signaling is critical for the survival of the lymphoma cells. aacrjournals.org The known substrates of MALT1's proteolytic activity include BCL10, A20, CYLD, and NIK. nih.govaacrjournals.org The cleavage of these substrates by MALT1 modulates downstream signaling pathways.

Rationale for MALT1 Protease Inhibition in Academic Research

The critical role of MALT1 in driving the proliferation and survival of certain cancer cells, particularly specific subtypes of B-cell lymphomas, has made it a significant target for academic and pharmaceutical research. pnas.orgpatsnap.comashpublications.org Furthermore, its involvement in autoimmune and inflammatory diseases highlights its potential as a therapeutic target beyond oncology. patsnap.comnih.govnih.gov The inhibition of MALT1's protease activity is seen as a promising strategy to counteract these pathological conditions. ashpublications.org

MALT1 as a Research Target for Pathway Elucidation

The study of MALT1 provides invaluable insights into the intricate signaling networks that govern immune cell function. By using specific inhibitors, researchers can dissect the precise contributions of MALT1's enzymatic activity to these pathways. pnas.orgcaymanchem.com A significant aspect that makes MALT1 an attractive research target is that it is the only human paracaspase, which suggests that highly specific inhibitors could be developed with a reduced risk of off-target effects. nih.gov Furthermore, studies in animal models where the MALT1 gene is knocked out have shown that these animals are generally healthy and fertile, suggesting that the inhibition of MALT1 activity might be well-tolerated. nih.gov

Historical Context of MALT1 Inhibitor Development as Research Tools

The development of MALT1 inhibitors has been an active area of research, providing crucial tools to probe its function. Among the earliest and most widely studied inhibitors is the peptide-based compound Z-VRPR-FMK trifluoroacetate (B77799) salt. pnas.orgaacrjournals.org Z-VRPR-FMK is a selective and irreversible inhibitor of the MALT1 paracaspase. caymanchem.comrndsystems.combertin-bioreagent.combio-techne.com Its mechanism of action involves suppressing the MALT1-mediated cleavage of its substrates, such as Bcl-10, in a dose-dependent manner. rndsystems.combio-techne.com This inhibition of proteolytic activity has been shown to reduce the viability of cancer cell lines that are dependent on MALT1 signaling. pnas.org

While early peptide-based inhibitors like Z-VRPR-FMK proved to be invaluable for in vitro and preclinical research, their drug-like properties were not optimal for clinical development. ashpublications.orgschrodinger.com This led to the exploration and development of second-generation, non-peptide small molecule inhibitors, including allosteric inhibitors that bind to a different site on the enzyme than the active site. wikipedia.orgnih.govschrodinger.comnih.gov Despite not being suitable for clinical use, Z-VRPR-FMK and other first-generation inhibitors remain fundamental research tools for elucidating the biological roles of MALT1. ashpublications.orgnih.gov

Data Tables

Table 1: Chemical Properties of Z-VRPR-FMK Trifluoroacetate Salt

PropertyValueSource
Full Name N-[(phenylmethoxy)carbonyl]-L-valyl-L-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-fluoroacetyl)butyl]-L-prolinamide, 2,2,2-trifluoroacetate caymanchem.combertin-bioreagent.com
Synonyms Z-Val-Arg-Pro-DL-Arg-FMK caymanchem.com
Molecular Formula C₃₁H₄₉FN₁₀O₆ • CF₃COOH caymanchem.com
Molecular Weight 790.8 g/mol caymanchem.com
Purity ≥90% caymanchem.combertin-bioreagent.com
Solubility Soluble in water caymanchem.comrndsystems.com
Mechanism of Action Irreversible MALT1 inhibitor caymanchem.comrndsystems.com

Table 2: Key Substrates of MALT1 Protease

SubstrateBiological Function / Consequence of CleavageSource
Bcl10 An adaptor protein in the CBM complex. Cleavage may be important for T-cell adhesion to fibronectin. nih.govaacrjournals.org
A20 (TNFAIP3) A negative regulator of NF-κB signaling. Cleavage by MALT1 inactivates A20, thus potentiating NF-κB activation. aacrjournals.orgaacrjournals.org
CYLD A deubiquitinating enzyme that negatively regulates NF-κB signaling. Cleavage may be required for TCR-induced JNK activation. aacrjournals.orgaacrjournals.org
NIK A key kinase in the non-canonical NF-κB pathway. Cleavage by the API2-MALT1 fusion oncoprotein leads to its constitutive activation. nih.govaacrjournals.org
RelB A member of the NF-κB family of transcription factors that can act as a negative regulator. Cleavage by MALT1 is thought to augment NF-κB activation. researchgate.net
Regnase-1 An RNA-binding protein and ribonuclease that destabilizes the mRNAs of inflammatory genes. Cleavage by MALT1 promotes the stability of these transcripts. ashpublications.org
Roquin-1/2 RNA-binding proteins that, similar to Regnase-1, control the stability of inflammatory mRNAs. Cleavage by MALT1 enhances the expression of target genes. ashpublications.org

Properties

Molecular Formula

C31H49FN10O6.CF3CO2H

Molecular Weight

790.81

Origin of Product

United States

Z Vrpr Fmk Trifluoroacetate Salt: a Foundational Malt1 Protease Inhibitor

Genesis and Structural Basis as a Peptide-Based Inhibitor

The design of Z-VRPR-FMK is rooted in the principles of substrate mimicry, where a synthetic molecule is crafted to be recognized by an enzyme's active site. Its identity as a peptide-based inhibitor is central to its function and specificity.

Design Principles of Fluoromethylketone (FMK) Warheads

Peptidyl fluoromethyl ketones (FMKs) are a class of biologically active molecules that serve as effective covalent inhibitors of proteases. mdpi.com The core of their inhibitory action lies in the fluoromethylketone group, which acts as an electrophilic "warhead." This functional group is designed to be attacked by a nucleophilic residue within the enzyme's active site. nih.gov

The inclusion of fluorine atoms is a critical design element. Fluorine's high electronegativity increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack than a standard ketone. nih.gov This enhanced reactivity is crucial for the formation of a stable, covalent bond with the target enzyme, leading to its inactivation. nih.gov FMKs are particularly effective against cysteine proteases, where the thiol group of a cysteine residue in the active site acts as the nucleophile. nih.govnih.gov

Significance of Peptide Sequence (Z-Val-Arg-Pro-DL-Arg) for Specificity

The specificity of Z-VRPR-FMK for MALT1 is largely determined by its tetrapeptide sequence: Valine-Arginine-Proline-Arginine (VRPR). nih.gov This sequence was designed to mimic the natural cleavage site of MALT1 substrates, such as B-cell lymphoma 10 (BCL10). caymanchem.comnih.gov MALT1 exhibits a strong preference for an arginine residue at the P1 position (the amino acid immediately preceding the cleavage site). nih.govnih.gov The arginine side chain fits into a negatively charged S1 pocket in the MALT1 active site. nih.gov

The full Z-Val-Arg-Pro-DL-Arg sequence ensures high-affinity binding and correct positioning of the FMK warhead within the catalytic center. nih.gov The N-terminus is protected by a benzyloxycarbonyl (Z) group, which can contribute to binding affinity by interacting with hydrophobic pockets. nih.gov The sequence composition is critical, as MALT1 has been shown to require a minimum substrate length of at least four amino acids for efficient hydrolysis. nih.gov

Component Function
Z (benzyloxycarbonyl)N-terminal protecting group, enhances binding. nih.gov
Val-Arg-ProP4-P2 residues, contribute to specificity and affinity.
DL-ArgP1 residue, crucial for recognition by the MALT1 S1 pocket. nih.govnih.gov
FMK (fluoromethylketone)Electrophilic "warhead" for covalent modification. nih.gov

The Trifluoroacetate (B77799) Salt Form: Enhancing Research Utility through Solubility

Z-VRPR-FMK is commonly supplied as a trifluoroacetate (TFA) salt. caymanchem.commedchemexpress.com This salt form is typically a result of the purification process, where trifluoroacetic acid is used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC). ambiopharm.comnih.gov During this process, the positively charged groups on the peptide, such as the free amino-terminus and the side chains of arginine residues, form ionic pairs with the trifluoroacetate anion. nih.gov

The resulting TFA salt form generally offers enhanced water solubility and stability compared to the free base form. medchemexpress.commedchemexpress.com This improved solubility is a significant advantage for in vitro research, as it facilitates the preparation of stock solutions and ensures homogeneity in experimental assays. moleculardepot.com While the biological activity is comparable between the salt and free forms at equivalent molar concentrations, the improved handling characteristics of the TFA salt make it a preferred choice for laboratory use. medchemexpress.commedchemexpress.com

Classification and Irreversible Inhibition Mechanism

Z-VRPR-FMK is classified as a selective, cell-permeable, and irreversible inhibitor of the MALT1 paracaspase. caymanchem.comhellobio.com Its mechanism of action is defined by the formation of a permanent covalent bond with its target enzyme.

Designation as an Irreversible Inhibitor of MALT1

Multiple studies have characterized Z-VRPR-FMK as an irreversible inhibitor of MALT1. nih.govcaymanchem.commedchemexpress.com This means that once the inhibitor binds to the enzyme, it does not dissociate, and the enzyme's catalytic activity is permanently lost. This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme, allowing for the potential recovery of enzyme activity. The irreversible nature of the inhibition by Z-VRPR-FMK has been demonstrated in various assays, including those measuring the cleavage of MALT1 substrates like BCL10 and CYLD. caymanchem.combertin-bioreagent.com This property makes it a powerful tool for studying the consequences of sustained MALT1 inactivation. nih.govnih.gov

Characterization of its Irreversible Binding to MALT1

The irreversible inhibition of MALT1 by Z-VRPR-FMK is a direct result of a covalent bond forming between the inhibitor and the enzyme. nih.gov MALT1 is a cysteine protease, utilizing a catalytic cysteine residue (Cys464) in its active site for substrate hydrolysis. nih.gov

The inhibition process involves two steps:

Initial Binding: The peptide portion of Z-VRPR-FMK is recognized by the MALT1 active site, forming a non-covalent enzyme-inhibitor complex. This binding is guided by the specific interactions between the peptide sequence and the substrate-binding pockets of MALT1. nih.gov

Covalent Modification: Once positioned correctly, the nucleophilic thiol group of the catalytic Cys464 attacks the electrophilic carbonyl carbon of the FMK warhead. This nucleophilic attack leads to the formation of a stable thioether linkage, covalently attaching the inhibitor to the enzyme. nih.govnih.gov

Mechanistic Investigations of Z Vrpr Fmk Trifluoroacetate Salt S Action

Direct Enzymatic Inhibition Studies

The primary mechanism through which Z-VRPR-FMK trifluoroacetate (B77799) salt exerts its effects is by directly inhibiting the enzymatic activity of MALT1. MALT1 is a unique cysteine protease with a strict specificity for cleaving substrates after an arginine residue. novartis.com Z-VRPR-FMK, designed as a peptide-based inhibitor, effectively blocks this function. nih.govnih.gov

The modulation of MALT1's proteolytic activity by Z-VRPR-FMK trifluoroacetate salt has been demonstrated through various experimental assays. A common method involves treating cells with the inhibitor and subsequently assessing the cleavage of known MALT1 substrates via Western blotting. nih.govnih.gov For instance, in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, which often exhibit constitutive MALT1 activity, treatment with Z-VRPR-FMK leads to a discernible reduction in the cleavage of MALT1 substrates. nih.govnih.gov

Another approach to quantify the impact of MALT1 inhibition is through reporter gene assays. Since MALT1 activity is a key component in activating the NF-κB transcription factor, luciferase reporter constructs under the control of NF-κB response elements are utilized. nih.gov Treatment of cells with Z-VRPR-FMK has been shown to significantly decrease NF-κB-dependent reporter activity, confirming the inhibitor's effect on the signaling pathway downstream of MALT1. nih.govnih.gov Furthermore, whole-genome gene expression arrays have been employed to identify changes in the transcription of NF-κB target genes following treatment with the inhibitor. nih.gov

Kinetic studies have provided quantitative insights into the potency of Z-VRPR-FMK as a MALT1 inhibitor. The compound is characterized as an irreversible inhibitor, forming a covalent bond with the MALT1 active site. rndsystems.commedchemexpress.commedchemexpress.com Research has determined the inhibitor constant (Ki) for Z-VRPR-FMK to be approximately 0.14 µM, with complete inhibition of MALT1 activity observed at a concentration of 1.25 µM. probechem.com This potent inhibitory profile underscores its effectiveness as a research tool for studying MALT1 function.

Kinetic Parameter Value
Inhibitor Type Irreversible
Inhibitor Constant (Ki) 0.14 µM probechem.com
Concentration for Complete Inhibition 1.25 µM probechem.com

Substrate Specificity and Recognition Profiling

The inhibitory action of this compound is directly linked to its interaction with the substrate-binding pockets of MALT1. The tetrapeptide sequence of the inhibitor, Val-Arg-Pro-Arg, was designed based on the substrate preferences of certain proteases. nih.gov MALT1 exhibits a distinct preference for substrates with a proline residue at the P2 position and an arginine at the P1 position, which is mirrored in the structure of Z-VRPR-FMK. nih.gov

The inhibition of MALT1 by this compound prevents the cleavage of several key cellular proteins that are natural substrates of this protease. The proteolytic activity of MALT1 on these substrates is crucial for the propagation of signals that lead to lymphocyte activation and survival. caymanchem.com Among the well-characterized substrates affected by this inhibitor are BCL10 and TNFAIP3 (also known as A20). caymanchem.com

B-cell lymphoma/leukemia 10 (BCL10) is a critical signaling protein and a direct substrate of MALT1. caymanchem.comglpbio.com Upon T-cell activation, MALT1 cleaves BCL10, an event that is thought to be important for regulating NF-κB signaling. rndsystems.com Treatment of lymphocytes with this compound has been shown to inhibit the T-cell activation-induced cleavage of BCL10 in a dose-dependent manner. rndsystems.com Western blot analysis of lysates from cells treated with the inhibitor shows a reduction in the appearance of the cleaved BCL10 fragment. nih.gov This inhibition of BCL10 processing is a key indicator of the cellular activity of Z-VRPR-FMK.

Tumor necrosis factor alpha-induced protein 3 (TNFAIP3), also known as A20, is a negative regulator of the NF-κB pathway and another important substrate of MALT1. caymanchem.comnih.govnih.gov MALT1-mediated cleavage of A20 is believed to be a mechanism to fine-tune NF-κB activation. nih.gov In cell lines where MALT1 is constitutively active, such as certain types of diffuse large B-cell lymphoma, treatment with Z-VRPR-FMK strongly inhibits the processing of A20. nih.gov This inhibition of A20 cleavage is associated with a decrease in NF-κB activation and can lead to an increase in the total cellular levels of the A20 protein. nih.govnih.gov Studies have shown that the inhibition of A20 proteolysis by Z-VRPR-FMK is a key factor in its ability to suppress the growth and invasiveness of certain cancer cells. nih.govnih.gov

MALT1 Substrate Effect of this compound Associated Pathway
BCL10 Inhibition of cleavage rndsystems.comnih.govNF-κB Signaling
TNFAIP3 (A20) Inhibition of cleavage nih.govnih.govnih.govNF-κB Signaling Regulation

Identification of MALT1 Substrates Impacted by this compound

Inhibition of CYLD Cleavage

The deubiquitinating enzyme (DUB) cylindromatosis (CYLD) is a known substrate of MALT1. The proteolytic cleavage of CYLD by MALT1 is a critical event in modulating NF-κB signaling. Z-VRPR-FMK has been shown to effectively inhibit this cleavage.

In Jurkat T-cells stimulated with PMA and ionomycin (B1663694) to induce MALT1 activity, pre-treatment with Z-VRPR-FMK significantly diminishes the formation of CYLD cleavage fragments. embopress.org This demonstrates that the cleavage of CYLD is directly dependent on the proteolytic activity of MALT1. embopress.org Similarly, in certain activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL) cell lines, where chronic B-cell receptor (BCR) signaling leads to constitutive MALT1 activity, treatment with Z-VRPR-FMK results in a marked reduction of the 70 kDa cleavage product of CYLD and a corresponding accumulation of the full-length protein. nih.gov While effective, some studies have noted that Z-VRPR-FMK may only partially inhibit CYLD cleavage, which could be attributed to its potency, as it is active in the micromolar range. embopress.org

Effects on c-REL Protein Levels

The transcription factor c-REL, a member of the NF-κB family, plays a crucial role in lymphocyte activation and is particularly important in the pathogenesis of ABC-DLBCL. The proteolytic activity of MALT1 is a key upstream regulator of c-REL nuclear translocation and activation. nih.govnih.gov

Research has demonstrated that Z-VRPR-FMK can effectively modulate c-REL activity. In HBL-1 ABC-DLBCL cells, treatment with 50 μM Z-VRPR-FMK for 24 hours leads to a reduction in the nuclear levels of c-REL. medchemexpress.com This inhibition of c-REL nuclear localization is a direct consequence of blocking MALT1's proteolytic function, which in turn suppresses downstream NF-κB signaling pathways that are dependent on c-REL. nih.govmedchemexpress.com

Influence on Other Identified MALT1 Substrates

Beyond CYLD, MALT1 has several other identified substrates that are crucial for the regulation of immune signaling. Z-VRPR-FMK, by inhibiting MALT1, consequently affects the cleavage of these proteins.

MALT1 SubstrateCleavage SiteEffect of Z-VRPR-FMK InhibitionReference
BCL10 Arginine 228Suppresses T-cell activation-induced cleavage in a dose-dependent manner. rndsystems.comfrontiersin.org
A20 (TNFAIP3) Arginine 439 (human)Blocks cleavage, preventing the inactivation of A20's NF-κB inhibitory function. nih.govfrontiersin.orgnih.gov
RelB Not specifiedInhibits cleavage, leading to RelB degradation and enhanced canonical NF-κB activation. nih.gov

B-cell lymphoma 10 (BCL10) is a central component of the CBM (CARD11-BCL10-MALT1) signalosome. MALT1-mediated cleavage of BCL10 at arginine 228 is inhibited by Z-VRPR-FMK in a dose-dependent manner. rndsystems.comfrontiersin.org This inhibition has been shown to suppress T-cell activation. rndsystems.com

A20 (also known as TNFAIP3) is a negative regulator of NF-κB signaling. MALT1 cleaves human A20 at arginine 439, which inactivates its inhibitory function. frontiersin.org Treatment with Z-VRPR-FMK has been shown to block the cleavage of A20 in ABC-DLBCL cells, thereby preserving its ability to suppress NF-κB signaling. nih.govnih.gov

RelB , another member of the NF-κB family, is also a substrate of MALT1. Inhibition of MALT1 by Z-VRPR-FMK prevents the cleavage of RelB. nih.gov This leads to the degradation of RelB and paradoxically enhances canonical NF-κB signaling, highlighting the complex regulatory roles of MALT1. nih.gov

Molecular Interactions and Binding Site Analysis

The inhibitory activity of this compound is a direct result of its specific interaction with the MALT1 protein.

Biochemical Characterization of this compound Binding to MALT1

Z-VRPR-FMK is classified as a selective and irreversible inhibitor of MALT1. nih.govrndsystems.com Its design as a tetrapeptide (Val-Arg-Pro-Arg) mimics the optimal substrate recognition sequence of MALT1, allowing it to specifically target the enzyme. nih.gov The fluoromethylketone (FMK) electrophilic group at the C-terminus forms a covalent bond with the catalytic cysteine residue (Cys464) in the MALT1 active site. nih.gov This irreversible binding permanently inactivates the enzyme.

Biochemical assays have been used to quantify the binding affinity of Z-VRPR-FMK for MALT1.

ParameterValueAssay ConditionsReference
Ki ~1 µMIn vitro LZ-MALT1 biochemical assay. nih.gov

The Ki value indicates a potent inhibition of MALT1 activity. It is important to note that while Z-VRPR-FMK is a powerful research tool, its peptidic nature and the presence of two arginine residues can limit its cell permeability. nih.gov

Structural Biology Approaches

Co-crystallization studies have provided detailed insights into the binding mode of Z-VRPR-FMK derivatives with the MALT1 caspase-like domain. The crystal structure of MALT1 in complex with a Z-VRPR derivative has been solved and is available in the Protein Data Bank (PDB).

PDB IDDescriptionResolutionReference
3V4O Crystal structure of the human MALT1 caspase-like domain in complex with Z-VRPR-FMK.Not specified in abstract researchgate.net

The structural data confirms that the inhibitor binds to the active site of MALT1. nih.govresearchgate.net The electron density maps clearly show the covalent linkage between the inhibitor and the active site cysteine, Cys464. nih.gov The interactions are predominantly maintained through the peptide backbone of the inhibitor. The P1 arginine residue of the inhibitor is critical for binding, forming multiple interactions with acidic residues within the P1 pocket of MALT1. nih.gov In contrast, the P3 arginine can be substituted, suggesting more flexibility at this position. nih.gov These structural insights have been instrumental in the development of second-generation, non-peptidic MALT1 inhibitors with improved pharmacological properties.

Cellular and Molecular Effects of Z Vrpr Fmk Trifluoroacetate Salt

Modulation of NF-κB Signaling Cascades

Z-VRPR-FMK trifluoroacetate (B77799) salt is recognized as a selective and irreversible inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). rndsystems.comcaymanchem.commedchemexpress.com MALT1 is a key component in the signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB), a crucial transcription factor in lymphocytes. nih.govpnas.orgmdpi.com By inhibiting the proteolytic activity of MALT1, Z-VRPR-FMK trifluoroacetate salt effectively curtails NF-κB activation. rndsystems.comcaymanchem.commedchemexpress.com This inhibitory action has been observed to disrupt the cleavage of BCL10 and other MALT1 substrates like TNFAIP3 and CYLD, which are essential for the downstream propagation of the NF-κB signal. caymanchem.combertin-bioreagent.com

Impact on NF-κB Activation in Lymphocytes

The inhibitory effect of Z-VRPR-FMK on MALT1 directly translates to a reduction in NF-κB activation within lymphocytes. caymanchem.com This has significant implications for cellular processes governed by NF-κB, including inflammation, immune responses, and cell survival. mdpi.comresearchgate.net

A critical step in NF-κB activation is the translocation of its subunits, such as p65 (RelA), from the cytoplasm to the nucleus, where they can initiate gene transcription. researchgate.net Research has demonstrated that this compound can effectively block this process. In a study involving the diffuse large B-cell lymphoma (DLBCL) cell line OCI-LY10, treatment with Z-VRPR-FMK led to a significant decrease in the nuclear localization of the p65 protein. nih.govnih.gov

Cell Line Treatment Effect on p65 mRNA Expression Effect on Nuclear p65 Protein Reference
OCI-LY10 (DLBCL)Z-VRPR-FMK (12h)Significantly lower (0.227±0.035 vs 1 in control, P < 0.01)Positive expression rate of 0% (compared to 100% in control, P ≤ 0.01) nih.gov
OCI-LY10 xenograftsZ-VRPR-FMKSignificantly lower (0.62±0.012 vs 1 in control, P < 0.01)Decreased nuclear expression nih.gov

This table summarizes the observed effects of Z-VRPR-FMK on the expression and nuclear translocation of the NF-κB p65 subunit in a lymphoma cell line.

By preventing the nuclear translocation of NF-κB, this compound consequently inhibits the transcription of NF-κB target genes. medchemexpress.com Studies in activated B-cell like (ABC) DLBCL cell lines, which are known to be dependent on constitutive NF-κB signaling, have shown that inhibition of MALT1 by Z-VRPR-FMK results in the downregulation of numerous genes crucial for cell survival and proliferation. medchemexpress.com

Gene Function Effect of Z-VRPR-FMK Treatment in ABC-DLBCL cells Reference
FLIP (CFLAR)Anti-apoptotic proteinDecreased expression medchemexpress.com
A1 (BCL2A1)Anti-apoptotic proteinDecreased expression medchemexpress.com
A20 (TNFAIP3)Negative regulator of NF-κB signalingDecreased expression medchemexpress.com
IL-6Pro-inflammatory cytokine and growth factorDecreased expression medchemexpress.com
IL-10Anti-inflammatory cytokine and B-cell growth factorDecreased expression medchemexpress.com
c-RELNF-κB family memberReduced level in the nucleus of HBL-1 cells medchemexpress.com

This table details the impact of Z-VRPR-FMK on the expression of various NF-κB-dependent genes in lymphoma cell lines.

Assessment of Downstream Effectors of NF-κB Activation

The influence of Z-VRPR-FMK extends to the downstream effectors that are regulated by NF-κB. A notable example is the family of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and play a role in tumor cell invasion and metastasis. nih.gov Research has shown that treatment with Z-VRPR-FMK can reduce the expression of specific MMPs in lymphoma cells. nih.govnih.gov

Downstream Effector Function Cell Model Effect of Z-VRPR-FMK Treatment Reference
MMP2Extracellular matrix degradation, invasionOCI-LY10 cells and xenograftsLower expression compared to controls nih.govnih.gov
MMP9Extracellular matrix degradation, invasionOCI-LY10 cells and xenograftsLower expression compared to controls nih.govnih.gov

This table illustrates the effect of Z-VRPR-FMK on the expression of downstream effectors of the NF-κB signaling pathway.

Effects on Cellular Processes in In Vitro and Ex Vivo Models

The inhibitory action of Z-VRPR-FMK on the MALT1-NF-κB axis has profound consequences on various cellular processes, particularly those central to the function of lymphocytes.

Studies on T-Cell Activation and Function

T-cell activation is a cornerstone of the adaptive immune response and is heavily reliant on NF-κB signaling. researchgate.net The proteolytic activity of MALT1 is a key event in T-cell activation. caymanchem.com By targeting MALT1, this compound has been shown to modulate T-cell function. A primary consequence of MALT1 inhibition is the suppression of T-cell activation-induced cleavage of Bcl-10. rndsystems.com Furthermore, research indicates that impairing MALT1 protease activity with Z-VRPR-FMK leads to a loss of T-cell receptor (TCR)-induced secretion of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation and the orchestration of an effective immune response. nih.gov

Cellular Process Model Key Findings with Z-VRPR-FMK Reference
T-Cell ActivationIn VitroSuppresses T-cell activation-induced cleavage of Bcl-10 in a dose-dependent manner. rndsystems.com
T-Cell FunctionIn Vitro (T-cells)Impairs T-cell receptor (TCR)-induced secretion of IL-2. nih.gov
Lymphocyte AdhesionJurkat cellsReduces adhesion to fibronectin. rndsystems.com

This table summarizes the observed effects of Z-VRPR-FMK on T-cell activation and function in in vitro models.

Inhibition of T-Cell Activation-Induced Cleavage of BCL10

A primary and well-documented effect of Z-VRPR-FMK is its ability to suppress the cleavage of B-cell lymphoma/leukemia 10 (BCL10), a key substrate of MALT1. Current time information in Washoe County, US.nih.gov Upon T-cell receptor stimulation, MALT1 is activated and cleaves BCL10. nih.gov This cleavage event is a crucial step in the signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB). nih.gov

Research demonstrates that Z-VRPR-FMK inhibits this process in a dose-dependent manner. Current time information in Washoe County, US.nih.gov In activated B-cell (ABC) type diffuse large B-cell lymphoma (DLBCL) cell lines, which exhibit constitutive MALT1 activity, treatment with Z-VRPR-FMK resulted in the detection of only the uncleaved form of BCL10, confirming the inhibitor's efficiency in blocking MALT1's proteolytic function. nih.gov This inhibition of BCL10 cleavage disrupts the downstream signaling necessary for full T-cell activation. nih.gov

Reduction of Jurkat Cell Adhesion to Fibronectin

Z-VRPR-FMK has been shown to reduce the adhesion of Jurkat cells, an immortalized line of human T-lymphocytes, to fibronectin. Current time information in Washoe County, US.nih.gov Fibronectin is a component of the extracellular matrix, and the interaction between T-cells and this matrix is important for lymphocyte migration, retention, and proliferation within tissues. nih.gov The ability of Z-VRPR-FMK to diminish this adhesive interaction indicates its potential to interfere with the trafficking and localization of T-cells.

Impact on IL-2 Secretion in T-Cells

The activity of MALT1 is essential for the production of various cytokines following T-cell activation. nih.gov Interleukin-2 (IL-2) is a critical cytokine that promotes the proliferation and differentiation of activated T-cells. nih.gov The transcription of the IL-2 gene is heavily dependent on the activation of the NF-κB pathway. nih.gov

Investigations in B-Cell Lymphoma Cell Lines (e.g., ABC-DLBCL)

Certain subtypes of B-cell lymphoma, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), are characterized by chronic B-cell receptor signaling and constitutive NF-κB activation, making MALT1 a key therapeutic target.

Inhibition of Cell Proliferation in OCI-LY3, HBL-1, TMD8, OCI-Ly10 Cells

Z-VRPR-FMK has demonstrated a significant inhibitory effect on the proliferation of various ABC-DLBCL cell lines that are dependent on MALT1 activity. Research has specifically shown that treatment with Z-VRPR-FMK can inhibit the growth and reduce the viability of the HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 cell lines. nih.gov This anti-proliferative effect is linked to the compound's ability to suppress the oncogenic NF-κB signaling pathway upon which these cancer cells rely for survival and growth.

Cell LineCell TypeEffect of Z-VRPR-FMKReference
OCI-Ly3ABC-DLBCLInhibition of proliferation/viability nih.gov
OCI-Ly10ABC-DLBCLInhibition of proliferation/viability nih.gov
HBL-1ABC-DLBCLInhibition of proliferation
TMD8ABC-DLBCLInhibition of proliferation
Suppression of Cell Migration and Invasion

In addition to curbing proliferation, Z-VRPR-FMK has been found to impede the migration and invasive capabilities of ABC-DLBCL cells. Studies focusing on OCI-LY10 cells revealed that treatment with the inhibitor significantly decreased cell mobility. This suggests that by inhibiting MALT1, Z-VRPR-FMK can weaken the invasiveness of these lymphoma cells.

Influence on Matrix Metalloproteinase (MMP) Expression

The mechanism behind the reduced invasion and migration involves the downregulation of specific enzymes responsible for degrading the extracellular matrix. Research has shown that Z-VRPR-FMK treatment leads to lower expression of Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-9 (MMP9) in OCI-LY10 cells. The expression of these MMPs is potentially driven by the NF-κB pathway. By inhibiting MALT1 and the subsequent activation of NF-κB, Z-VRPR-FMK effectively depresses the expression of MMP2 and MMP9, thus hindering the ability of the cancer cells to invade surrounding tissues. nih.gov

Target ProteinCell Line / ModelEffect of Z-VRPR-FMKReference
MMP2OCI-LY10 Cells & XenograftsDecreased expression
MMP9OCI-LY10 Cells & XenograftsDecreased expression

Other Cell Line Studies (e.g., in relation to influenza A virus protection)

While specific, in-depth research detailing the direct effects of this compound on influenza A virus-infected cell lines is not extensively documented in publicly available scientific literature, its known mechanism of action as a MALT1 inhibitor provides a basis for potential antiviral activity. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key player in the activation of NF-κB signaling, a pathway that is often manipulated by viruses, including influenza A, to facilitate their replication and to modulate the host immune response.

One vendor of the compound has noted its potential to protect against influenza A virus (IAV) infection. However, the underlying data from specific cell line studies to support this claim are not provided. The theoretical basis for this protective effect lies in the compound's ability to irreversibly inhibit MALT1. caymanchem.combertin-bioreagent.comnih.gov By blocking MALT1, this compound could potentially interfere with the virus's ability to hijack the NF-κB pathway, thereby hindering viral replication and propagation in host cells.

Studies in other contexts, such as in diffuse large B-cell lymphoma (DLBCL) cell lines like OCI-LY10, have demonstrated that Z-VRPR-FMK effectively inhibits MALT1, leading to a downstream reduction in NF-κB activation. nih.gov This established activity in cancer cell lines suggests a plausible, though not yet experimentally confirmed, mechanism for its potential antiviral effects against influenza A virus.

Further investigation using relevant respiratory epithelial cell lines (e.g., A549, MDCK) infected with various strains of influenza A virus would be necessary to validate the protective effects and to elucidate the precise molecular mechanisms at play. Such studies would need to assess key parameters of viral infection in the presence of the compound.

Table 1: Summary of Research Findings for this compound in Various Cell Lines

Cell LineContext of StudyKey Findings
OCI-LY10 (DLBCL)Cancer BiologyInhibited cell growth and proliferation. Reduced NF-κB activation by inhibiting MALT1. nih.gov
Jurkat (T-lymphocyte)ImmunologySuppressed T-cell activation-induced cleavage of Bcl-10 in a dose-dependent manner. Reduced cell adhesion to fibronectin. bertin-bioreagent.com
Various Cell LinesGeneral Antiviral ResearchA vendor suggests potential protection against influenza A virus infection, though specific data is not publicly available. caymanchem.com

Z Vrpr Fmk Trifluoroacetate Salt As a Research Tool in Disease Models

Utility in Lymphoproliferative Disorder Research

Lymphoproliferative disorders are characterized by the uncontrolled production of lymphocytes and include various types of lymphomas. nih.gov Z-VRPR-FMK trifluoroacetate (B77799) salt has proven to be an invaluable chemical probe in the investigation of these diseases, particularly those dependent on MALT1 signaling.

Role in Investigating MALT1-Dependent Lymphoma Pathogenesis

Z-VRPR-FMK serves as a vital tool for elucidating the molecular mechanisms underlying MALT1-dependent lymphoma pathogenesis. By inhibiting MALT1, researchers can study the downstream consequences on various cellular processes. Studies utilizing Z-VRPR-FMK have shown that MALT1 inhibition leads to a reduction in the nuclear localization of the p65 subunit of NF-κB and an increase in the levels of A20, a negative regulator of NF-κB. nih.govnih.gov

Furthermore, the use of Z-VRPR-FMK has helped to uncover the role of MALT1 in promoting the invasiveness of DLBCL cells. nih.govnih.gov It has been demonstrated that inhibition of MALT1 by Z-VRPR-FMK leads to a decrease in the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are enzymes that degrade the extracellular matrix and facilitate tumor cell invasion. nih.govnih.govnih.gov

Research in Inflammatory and Autoimmune Contexts

The central role of MALT1 in T-cell and B-cell activation makes it a person of interest in the study of inflammatory and autoimmune diseases. patsnap.com Z-VRPR-FMK trifluoroacetate salt, as a potent MALT1 inhibitor, is a valuable asset in these research areas.

Studies on Immunomodulation

Z-VRPR-FMK has been employed in various studies to investigate the immunomodulatory effects of MALT1 inhibition. As MALT1 is a key mediator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, its inhibition can suppress the activation and proliferation of these lymphocytes. bio-techne.comrndsystems.com

Research has shown that Z-VRPR-FMK can dose-dependently inhibit the T-cell activation-induced cleavage of Bcl-10, a critical substrate of MALT1. bio-techne.comrndsystems.com This action prevents the full activation of T-cells, thereby reducing the production of pro-inflammatory cytokines. In the context of B-cells, MALT1 inhibition has been shown to attenuate their proliferation. nih.gov

Investigations into MALT1's Role in Specific Inflammatory Responses

The function of MALT1 extends beyond general lymphocyte activation, playing a significant role in the pathophysiology of specific inflammatory and autoimmune conditions. The use of this compound has been instrumental in providing insights into these processes.

One notable area of investigation is in the context of diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype, which is characterized by chronic B-cell receptor signaling and constitutive NF-κB activation. nih.gov Research utilizing Z-VRPR-FMK has demonstrated that the inhibition of MALT1's proteolytic activity can effectively suppress the growth and invasiveness of ABC-DLBCL cells. nih.gov

In a study involving OCI-LY10 cells, a human ABC-DLBCL cell line, treatment with Z-VRPR-FMK led to a significant reduction in cell proliferation and invasive potential. nih.gov The inhibitor was shown to decrease the expression of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix and facilitation of tumor cell invasion. nih.gov Furthermore, Z-VRPR-FMK treatment resulted in a marked decrease in the nuclear expression of the p65 protein, a key component of the NF-κB complex, indicating a suppression of this critical inflammatory and survival pathway. nih.gov

Cell LineTreatmentKey FindingReference
OCI-LY10 (ABC-DLBCL)Z-VRPR-FMKInhibited cell growth and invasiveness. nih.gov
OCI-LY10 (ABC-DLBCL)Z-VRPR-FMKReduced expression of MMP2 and MMP9. nih.gov
OCI-LY10 (ABC-DLBCL)Z-VRPR-FMKDecreased nuclear expression of p65 (NF-κB). nih.gov

These findings underscore the therapeutic potential of targeting MALT1 in diseases characterized by aberrant NF-κB signaling and highlight the utility of Z-VRPR-FMK as a tool to explore these mechanisms.

Application in Exploring Viral Infection Mechanisms (e.g., Influenza A Virus)

The role of MALT1 in the host response to viral infections is an expanding area of research. The inflammatory response, while crucial for clearing pathogens, can also contribute significantly to tissue damage and disease severity. This compound is being applied to dissect the contribution of MALT1-mediated inflammation in the context of viral pathogenesis.

While direct studies on Z-VRPR-FMK and Influenza A virus are emerging, research on other viruses provides a strong rationale for its use in this area. For instance, in studies of the rabies virus, a neurotropic RNA virus, inhibition of MALT1 has been shown to decrease neuroinflammation and the pathogenicity of virulent strains. nih.gov This suggests that MALT1-driven immune responses, which are intended to be protective, can become detrimental in the context of certain viral infections, contributing to the immunopathology of the disease. nih.gov

The influenza A virus is well-known for inducing a potent inflammatory response, often referred to as a "cytokine storm," which is a major contributor to the morbidity and mortality associated with severe infections. This inflammatory cascade is heavily reliant on signaling pathways such as NF-κB. Given that Z-VRPR-FMK effectively inhibits MALT1-dependent NF-κB activation, it serves as a valuable tool to investigate the extent to which MALT1 contributes to the harmful inflammatory sequelae of influenza A infection. nih.govnih.gov

By using Z-VRPR-FMK, researchers can explore several key questions regarding the mechanism of influenza A virus infection:

To what degree is MALT1-mediated inflammation responsible for the tissue damage observed in severe influenza?

Does inhibition of MALT1 affect viral replication and clearance, and how does this balance with the reduction in immunopathology?

Can targeting MALT1 with inhibitors like Z-VRPR-FMK uncouple the detrimental inflammatory response from the necessary antiviral immune functions?

Virus ModelMALT1 InhibitionImplication for ResearchReference
Rabies VirusGenetic or pharmacologicalReduced neuroinflammation and pathogenicity. nih.gov
Influenza A Virus (potential application)Z-VRPR-FMKInvestigation of MALT1's role in "cytokine storm" and immunopathology. nih.govnih.gov

The application of this compound in these viral disease models is crucial for a deeper understanding of the host-pathogen interaction and for the identification of novel therapeutic strategies that target the host's response rather than the virus itself.

Comparative Analysis with Other Malt1 Inhibitors in Academic Research

Z-VRPR-FMK Trifluoroacetate (B77799) Salt versus Small Molecule Inhibitors (e.g., MI-2, Mepazine, MLT-series)

The development of small molecule MALT1 inhibitors, such as MI-2, mepazine, and the MLT-series, marked a significant evolution from the first-generation peptide-based inhibitors like Z-VRPR-FMK. This progression was largely driven by the need to overcome the inherent limitations of peptide-based compounds in cellular and in vivo research.

Distinguishing Features of Peptide-Based versus Small Molecule Inhibition

The fundamental differences between peptide-based inhibitors like Z-VRPR-FMK and small molecule inhibitors lie in their chemical nature, which dictates their mechanism of action, specificity, and pharmacological properties.

Z-VRPR-FMK Trifluoroacetate Salt: A Peptide-Based Approach

Z-VRPR-FMK is a tetrapeptide (Val-Arg-Pro-Arg) modified with a fluoromethylketone (FMK) group, which enables it to act as an irreversible, covalent inhibitor of the MALT1 paracaspase. asco.org Its design is substrate-mimetic, meaning it mimics the natural substrate of MALT1 to bind to its active site. asco.org This approach generally offers high specificity for the target enzyme. However, the peptidic nature of Z-VRPR-FMK presents several challenges, most notably its large size, charge, and consequently, poor cell permeability. researchgate.netcancer-research-network.com This limitation often necessitates the use of high concentrations in cellular assays to achieve effective inhibition. nih.gov

Small Molecule Inhibitors: A Different Paradigm

In contrast, small molecule inhibitors like MI-2, mepazine, and the MLT-series are characterized by their lower molecular weight and non-peptidic structures. This generally translates to improved cell permeability and better pharmacological properties. researchgate.netcancer-research-network.com These inhibitors can be broadly categorized into two classes based on their mechanism of action:

Active Site Inhibitors: MI-2, similar to Z-VRPR-FMK, is an irreversible inhibitor that targets the active site of MALT1. researchgate.net However, its smaller size allows for more efficient cell penetration. researchgate.net

Allosteric Inhibitors: Mepazine and some MLT-series inhibitors are examples of allosteric inhibitors. nih.gov They bind to a site on the MALT1 protein distinct from the active site, inducing a conformational change that leads to inhibition. nih.gov This mode of inhibition can offer a different selectivity profile compared to active site inhibitors.

The following table summarizes the key distinguishing features:

FeatureThis compoundSmall Molecule Inhibitors (e.g., MI-2, Mepazine)
Chemical Nature Peptide-basedNon-peptidic, small molecule
Mechanism of Action Irreversible, covalent binding to the active siteIrreversible or reversible; active site or allosteric binding
Cell Permeability Generally poorGenerally good
Specificity High for the target active siteCan be high, with potential for off-target effects depending on the compound
In vivo utility Limited due to poor pharmacokineticsGenerally more suitable for in vivo studies

Comparative Efficacy in Cellular Assays

The superior cell permeability of small molecule inhibitors often translates to greater potency in cellular assays compared to Z-VRPR-FMK. This is particularly evident in studies on activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), a cancer type where MALT1 activity is a key survival factor.

In cellular assays, MI-2 demonstrates significantly greater potency in inhibiting the proliferation of MALT1-dependent ABC-DLBCL cell lines than Z-VRPR-FMK. For instance, the GI50 (concentration for 50% growth inhibition) for MI-2 in HBL-1 and TMD8 cell lines is in the nanomolar range, whereas Z-VRPR-FMK requires micromolar concentrations to achieve a similar effect. nih.gov Specifically, the GI50 for MI-2 in HBL-1 cells is 200 nM and in TMD8 cells is 500 nM. nih.gov

Mepazine, a phenothiazine (B1677639) derivative, also shows effective inhibition of MALT1 in cellular assays, with IC50 values for inhibiting recombinant MALT1 in the sub-micromolar range (0.42 to 0.83 μM). cancer-research-network.com It has been shown to reduce the viability of ABC-DLBCL cells. cancer-research-network.com The MLT-series of inhibitors, such as MLT-985, exhibit even greater potency, with IC50 values in the low nanomolar range for MALT1 inhibition. medchemexpress.com

The following interactive table provides a comparative overview of the efficacy of these inhibitors in cellular assays:

InhibitorCell LineAssay TypeEfficacy (IC50/GI50)Reference
Z-VRPR-FMK OCI-Ly3Growth Inhibition8.22 μM medchemexpress.com
Z-VRPR-FMK HBL-1, TMD8, OCI-Ly3, OCI-Ly10Proliferation InhibitionEffective at 50 μM medchemexpress.com
MI-2 HBL-1Growth Inhibition200 nM nih.gov
MI-2 TMD8Growth Inhibition500 nM nih.gov
Mepazine Recombinant MALT1Enzyme Inhibition0.42 - 0.83 μM cancer-research-network.com
(R)-MLT-985 Jurkat cellsIL-2 Production20 nM medchemexpress.com

Research Advantages and Limitations of this compound as a Tool

Despite its limitations, Z-VRPR-FMK has been an invaluable research tool. Its well-defined mechanism as a covalent active site inhibitor makes it a reliable positive control in assays designed to measure MALT1 proteolytic activity. nih.govnih.gov Its use has been instrumental in validating the role of MALT1 cleavage in various cellular processes. nih.gov

Advantages:

High Specificity for the MALT1 Active Site: Its substrate-mimetic design ensures a high degree of specificity for the MALT1 protease.

Irreversible Inhibition: The covalent nature of its binding provides a clear and sustained inhibition of MALT1 activity, which is advantageous for mechanistic studies.

Established Benchmark: It serves as a standard reference compound for comparing the potency and mechanism of new MALT1 inhibitors. nih.gov

Limitations:

Poor Cell Permeability: This is the most significant drawback, necessitating high concentrations in cell-based experiments and limiting its in vivo applications. researchgate.netcancer-research-network.com

Peptidic Nature: Peptides are generally susceptible to degradation by proteases, which can affect their stability in biological systems.

Potential for Off-Target Effects at High Concentrations: While specific at lower concentrations, the high doses required for cellular effects may lead to off-target interactions.

Contributions to the Development of Next-Generation MALT1 Inhibitors

Z-VRPR-FMK played a pivotal role in advancing the field of MALT1 inhibitor discovery, serving as both a historical precedent and a crucial benchmark compound.

Historical Precedent for Subsequent Inhibitor Discovery

The identification of Z-VRPR-FMK as the first potent and selective MALT1 inhibitor was a landmark discovery that validated MALT1 as a druggable target. asco.org It demonstrated that the proteolytic activity of MALT1 could be specifically inhibited, paving the way for the development of more drug-like small molecule inhibitors. Research efforts to improve upon the liabilities of Z-VRPR-FMK, particularly its poor cell permeability, directly led to the design of second-generation peptide-based inhibitors and the high-throughput screening campaigns that identified small molecule inhibitors like MI-2. researchgate.netnih.gov For example, research to enhance the cell permeability of peptide-based inhibitors involved modifications to the Z-VRPR-FMK scaffold. nih.gov

This compound as a Benchmark Compound

Throughout the development of new MALT1 inhibitors, Z-VRPR-FMK has consistently been used as a benchmark for comparison. nih.govnih.gov In numerous studies, the efficacy of novel small molecule inhibitors is directly compared to that of Z-VRPR-FMK in various assays, including:

MALT1 Cleavage Assays: Z-VRPR-FMK is frequently used as a positive control to confirm that the observed inhibition of substrate cleavage is indeed due to the inhibition of MALT1. nih.gov For example, in studies of CYLD cleavage, pre-treatment with Z-VRPR-FMK is used to demonstrate that the cleavage is MALT1-dependent. nih.gov

Cellular Proliferation Assays: The anti-proliferative effects of new compounds in MALT1-dependent cell lines are often benchmarked against the effects of Z-VRPR-FMK. nih.gov

NF-κB Signaling Assays: The ability of new inhibitors to suppress NF-κB signaling is compared to the known effects of Z-VRPR-FMK. nih.gov

In essence, Z-VRPR-FMK provided the initial proof-of-concept and has remained a vital tool for validating new findings and contextualizing the potency and mechanism of action of the next generation of MALT1 inhibitors.

Future Research Trajectories and Methodological Advancements

Refinement of Research Methodologies Utilizing Z-VRPR-FMK Trifluoroacetate (B77799) Salt

The specificity and irreversible nature of Z-VRPR-FMK make it a powerful tool for refining and validating advanced research methodologies aimed at understanding MALT1's role in cellular physiology and pathology.

Advanced Biochemical and Proteomic Approaches

Future research will increasingly leverage Z-VRPR-FMK trifluoroacetate salt in sophisticated proteomic workflows to identify and validate novel MALT1 substrates. While foundational studies used techniques like Western blotting to confirm the inhibition of known substrate cleavage (e.g., A20, BCL10, and MMPs), the next frontier lies in unbiased, global proteomic analyses. nih.govnih.gov

One advanced approach involves Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In this method, two cell populations are cultured in media containing either "light" or "heavy" isotopes of essential amino acids. One population is then treated with this compound to inhibit MALT1 activity. By combining the lysates and analyzing them with quantitative mass spectrometry, researchers can precisely identify proteins that are differentially cleaved in the presence or absence of MALT1 activity. This technique has been successfully used to identify novel MALT1 substrates, with Z-VRPR-FMK serving as a critical tool to confirm that the observed cleavage is MALT1-dependent. nih.gov The development of activity-based probes, sometimes designed based on the structure of inhibitors like Z-VRPR-FMK, further enhances the ability to specifically detect active MALT1 in complex biological samples. nih.govresearchgate.net

These proteomic strategies, underpinned by the inhibitory action of Z-VRPR-FMK, will continue to expand the known repertoire of MALT1 substrates, offering a more comprehensive understanding of its downstream signaling network.

Integration with Gene Editing Technologies for Pathway Dissection

The combination of chemical genetics, using tools like this compound, with powerful gene-editing technologies such as CRISPR-Cas9 represents a significant future direction. While specific studies combining Z-VRPR-FMK with CRISPR for MALT1 pathway analysis are emerging, the strategy holds immense potential. For instance, a genome-wide CRISPR screen has been used to identify genes that mediate resistance to other targeted therapies in leukemia. ashpublications.org

A similar approach could be applied to MALT1. Researchers could perform a CRISPR-based loss-of-function screen in lymphoma cells treated with a sub-lethal dose of this compound. Genes whose knockout confers resistance or sensitivity to the MALT1 inhibitor would be identified as key modulators of the MALT1 pathway. This would allow for the dissection of parallel or redundant signaling pathways and the identification of potential mechanisms of drug resistance. For example, a functional genomics screen using a different small molecule MALT1 inhibitor revealed that loss of negative regulators of the B-cell receptor (BCR) pathway, such as TRAF2 and TNFAIP3 (A20), promoted resistance to MALT1 inhibition. ashpublications.org Using Z-VRPR-FMK to validate hits from such screens in various cell contexts will be a crucial step in mapping the intricate network regulated by MALT1.

Potential for Further Mechanistic Elucidation of MALT1 Beyond NF-κB

While much of the research involving Z-VRPR-FMK has focused on MALT1's established role in the canonical NF-κB pathway, the inhibitor is a key tool for exploring functions beyond this axis. nih.govmedchemexpress.com

Several MALT1 substrates with roles outside of direct NF-κB activation have been identified, and Z-VRPR-FMK is critical for studying the consequences of their cleavage. These substrates include:

CYLD: A deubiquitinase whose cleavage by MALT1 is required for T-cell receptor-induced JNK activation. nih.gov

RelB: A member of the non-canonical NF-κB pathway, which is cleaved and inactivated by MALT1. haematologica.orgfrontiersin.org

Regnase-1: An RNase that degrades inflammatory mRNAs and is inactivated by MALT1 cleavage. haematologica.org

Studies in B-cell acute lymphoblastic leukemia (B-ALL) have shown that MALT1 inhibition with Z-VRPR-FMK or other inhibitors can induce cell death. Surprisingly, this effect was observed even in the absence of detectable baseline MALT1 substrate cleavage, suggesting a novel role for MALT1 in B-ALL. Transcriptome analysis in this context revealed a strong inhibitory effect on MYC-regulated gene signatures, pointing to a new mechanistic link between MALT1 and the MYC oncogene. haematologica.org The use of Z-VRPR-FMK in these varied systems will be vital to confirm that these effects are dependent on MALT1's proteolytic activity and to elucidate the precise molecular mechanisms involved.

Role of this compound in Phenotypic Screening Libraries

Phenotypic screening, which identifies compounds that produce a desired phenotype in a cellular or organismal model without a preconceived target, is a powerful drug discovery approach. nih.gov In the context of MALT1, high-throughput screening (HTS) of large chemical libraries has been employed to identify novel, structurally diverse inhibitors. nih.govacs.orgaacrjournals.org

While this compound itself is a known inhibitor and thus not typically a "hit" in a screening library, it plays a crucial role as a benchmark or positive control in these assays. Its well-characterized, potent, and irreversible inhibition of MALT1 allows researchers to:

Validate the robustness and sensitivity of a newly developed phenotypic or biochemical assay. aacrjournals.orgnih.gov

Compare the potency and mechanism of action of newly identified hit compounds.

Confirm that the observed phenotype is indeed due to the inhibition of MALT1's proteolytic activity.

For example, in the development of a MALT1 activity assay, Z-VRPR-FMK was used to demonstrate a dose-dependent decrease in the fluorescent signal, confirming the assay's ability to detect MALT1 inhibition. nih.gov As more diverse compound libraries are screened for their effects on lymphoma cell viability, immune cell activation, or other MALT1-dependent phenotypes, Z-VRPR-FMK will remain an indispensable reference compound for validating on-target effects.

Continued Application in Ex Vivo Primary Cell Culture Systems

Translating findings from cell lines to clinical applications requires validation in models that more accurately reflect human disease. Ex vivo cultures of primary patient-derived cells are a critical step in this process. This compound has already demonstrated its utility and efficacy in such systems.

In one study, Z-VRPR-FMK was shown to significantly reduce the viability of patient-derived B-ALL cells. haematologica.org In another, the small molecule MALT1 inhibitor MI-2, whose effects are often compared to Z-VRPR-FMK, was shown to suppress the growth of primary human DLBCLs cultured ex vivo. nih.gov

The continued use of Z-VRPR-FMK in primary cell cultures will be essential for:

Stratifying patients whose tumors are likely to respond to MALT1 inhibition.

Investigating patient-specific mechanisms of sensitivity and resistance.

Testing combination therapies in a patient-relevant context before moving to clinical trials.

These ex vivo studies provide a crucial bridge between preclinical research and clinical application, and Z-VRPR-FMK serves as a foundational tool for establishing the therapeutic potential of targeting MALT1 protease activity in various hematological malignancies.

Q & A

Q. How should researchers handle and prepare Z-VRPR-FMK trifluoroacetate salt to ensure stability during experiments?

  • Methodological Answer : To maintain stability, dissolve the compound in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or aqueous buffers with pH 6–7. Pre-warm solvents to 25°C to avoid precipitation. Verify solubility via HPLC (≥95% purity) to confirm no degradation occurs during preparation . Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hygroscopic absorption and thermal decomposition .

Q. How do researchers quantify the active peptide content in this compound formulations?

  • Methodological Answer : Use amino acid analysis (AAA) or mass spectrometry (MS) to differentiate the peptide from the trifluoroacetate counterion. Refer to the Certificate of Analysis (COA) for lot-specific peptide content, which accounts for the salt mass. For precise quantification, subtract the trifluoroacetate mass (calculated via ion chromatography) from the total mass .

Q. What protocols ensure the compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C, -20°C, and -80°C for 1–6 months. Analyze degradation products via reversed-phase HPLC and compare with freshly prepared samples. Use argon gas to purge storage vials, minimizing oxidative degradation. Stability thresholds should align with ICH guidelines (e.g., ≤5% degradation over 12 months at -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data when using this compound in cell-based assays?

  • Methodological Answer : Contradictions may arise from trifluoroacetate (TFA) interference. Perform dose-response assays with TFA-only controls to isolate its effects. Alternatively, convert the salt to acetate or chloride forms via ion-exchange chromatography and compare cytotoxicity profiles. Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What experimental approaches are recommended to analyze thermal decomposition products of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition byproducts (e.g., trifluoroacetic acid, carbon oxides). For non-volatile residues, employ nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR). Compare decomposition pathways with reference standards like barium trifluoroacetate .

Q. How should researchers assess the environmental impact of this compound disposal in laboratory settings?

  • Methodological Answer : Collect waste in acid-resistant containers and neutralize with calcium carbonate before disposal. Quantify TFA residues via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to comply with EPA guidelines (maximum 10 ppb in water). Collaborate with waste management firms to implement biodegradation protocols, such as microbial degradation using Pseudomonas spp., which metabolize TFA into non-toxic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.